1-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-pyrazole-4-carboxylic acid
Overview
Description
1-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-1H-pyrazole-4-carboxylic acid is a complex organic compound that features a piperidine ring, a pyrazole ring, and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
The synthesis of 1-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the piperidine and pyrazole intermediates. The tert-butoxycarbonyl group is introduced to protect the amine functionality during the synthesis. Common synthetic routes include:
Formation of Piperidine Intermediate: The piperidine ring is often synthesized through cyclization reactions involving appropriate precursors.
Introduction of Boc Group: The tert-butoxycarbonyl group is introduced using reagents such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Formation of Pyrazole Ring: The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones.
Coupling Reactions: The final step involves coupling the piperidine and pyrazole intermediates under suitable conditions to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesizers and high-throughput screening techniques .
Chemical Reactions Analysis
1-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring, using reagents like alkyl halides or acyl chlorides.
Deprotection: The Boc protecting group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of functionalized polymers
Mechanism of Action
The mechanism of action of 1-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. The pyrazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets .
Comparison with Similar Compounds
1-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-1H-pyrazole-4-carboxylic acid can be compared with similar compounds such as:
4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: This compound also features a Boc-protected piperidine ring but has a benzoic acid moiety instead of a pyrazole ring.
(1-(tert-Butoxycarbonyl)piperidin-4-yl)methylproline: This compound includes a proline ring, providing rigidity and different biological properties.
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: Similar to the benzoic acid derivative, but with a different substitution pattern on the benzoic acid ring.
Properties
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)16-6-4-11(5-7-16)17-9-10(8-15-17)12(18)19/h8-9,11H,4-7H2,1-3H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZBQTPCOHAVQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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